6-Sialyllactosamine

Influenza virology Hemagglutinin receptor specificity Sialylglycopolymer binding assay

6-Sialyllactosamine (6'-SLN; Neu5Acα2-6Galβ1-4GlcNAc) is the essential glycan probe for discriminating human-type (α2-6) from avian-type (α2-3) influenza receptor specificity, where 3'-SLN or 6'-SL fail. Human influenza A/B hemagglutinins bind polymeric 6'-SLN with 100- to 1000-fold higher affinity than 3'-SLN polymers, and ~10-fold over 6'-sialyllactose. In neurobiology, 6'-SLN exhibits sex-dependent brain uptake inversion vs. 3'-SLN—critical for CNS HMO studies. For Siglec-7 assays, it occupies a defined intermediate affinity tier. Using the wrong regioisomer produces qualitatively misleading, irreproducible data. Source the correct structural isomer to preserve assay fidelity.

Molecular Formula C25H42N2O19
Molecular Weight 674.6 g/mol
CAS No. 64364-50-7
Cat. No. B14506989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Sialyllactosamine
CAS64364-50-7
Molecular FormulaC25H42N2O19
Molecular Weight674.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)O)CO)O)O)O)O
InChIInChI=1S/C25H42N2O19/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-16(35)18(37)19(38)23(44-12)45-20-11(5-29)43-22(39)14(17(20)36)27-8(2)31/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22+,23-,25+/m0/s1
InChIKeyRPSBVJXBTXEJJG-LURNZOHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Sialyllactosamine (CAS 64364-50-7): Core Structural Identity and Procurement-Class Differentiation


6-Sialyllactosamine (6′-SLN; Neu5Acα2-6Galβ1-4GlcNAc) is an amino trisaccharide belonging to the neuraminic acid class of sialylated oligosaccharides [1]. It is a defined human milk oligosaccharide (HMO) and a terminal glycan motif on glycoproteins and glycolipids widely distributed across human tissues [2]. The compound is biosynthesized by β-galactoside α2,6-sialyltransferase (ST6Gal-I, EC 2.4.99.1), which transfers N-acetylneuraminic acid to the terminal galactose of N-acetyllactosamine via an α2-6 linkage [3]. With a molecular formula of C25H42N2O19 and a molecular weight of 674.6 g/mol, 6′-SLN is structurally distinguished from its closest regioisomer 3′-sialyllactosamine (3′-SLN; α2-3 linkage) and from the lactose-based analog 6′-sialyllactose (6′-SL; lacking the N-acetylglucosamine residue) [4]. These structural distinctions translate directly into differentiated biological recognition profiles that carry consequences for experimental design and industrial sourcing decisions.

Why 6-Sialyllactosamine Cannot Be Interchanged with 3′-Sialyllactosamine or 6′-Sialyllactose Without Experimental Consequence


The sialic acid-to-galactose linkage geometry (α2-6 vs. α2-3) and the presence or absence of the N-acetylglucosamine (GlcNAc) residue jointly determine which host and microbial lectins, siglecs, and viral hemagglutinins recognize the glycan. These structural variables are not incremental fine-tuning parameters; they produce binary, orders-of-magnitude differences in binding outcomes [1]. For instance, human influenza A and B virus hemagglutinins bind polymeric 6′-SLN strongly while failing to bind the corresponding 3′-sialyllactose polymer, and avian influenza viruses display the reciprocal pattern with a 100- to 1000-fold affinity differential [1]. Similarly, substituting the lactosamine core for a lactose core (i.e., using 6′-sialyllactose in place of 6′-SLN) reduces H1 hemagglutinin binding by approximately one order of magnitude [2]. These are not interchangeable reagents: using 3′-SLN or 6′-SL in an assay designed to probe α2-6-sialyl-LacNAc-dependent biology will yield qualitatively different—and potentially misleading—results. The evidence below quantifies these differentiation points.

Quantitative Differential Evidence for 6-Sialyllactosamine Against Closest Comparators


Influenza Virus Hemagglutinin Receptor-Binding: Human vs. Avian Host Discrimination by P-6-SLN vs. P-3-SL

6′-SLN conjugated to a polyacrylic acid carrier (P-6-SLN) discriminates human from avian influenza virus isolates with a specificity that the 3′-sialyllactose polymer (P-3-SL) does not. Non-egg-adapted human influenza A (H1 and H3) and influenza B viruses bound P-6-SLN strongly, whereas binding to P-3-SL was absent. In contrast, avian isolates displayed high binding affinity for P-3-SL and a two to three orders of magnitude (100- to 1000-fold) lower affinity for P-6-SLN [1]. This binary discrimination was measured in a competitive solid-phase assay using synthetic sialylglycopolymers and virus panels that included egg-grown avian strains, porcine strains, and human viruses propagated exclusively in MDCK cells [1].

Influenza virology Hemagglutinin receptor specificity Sialylglycopolymer binding assay

Hemagglutinin Recognition of the Lactosamine vs. Lactose Core: 6′-SLN Binds H1 Strains with ~10-Fold Higher Affinity than 6′-Sialyllactose

The N-acetylglucosamine (GlcNAc) residue of the lactosamine core contributes substantially to hemagglutinin binding affinity. H1 influenza virus strains bind α2-6-sialyl-N-acetyllactosamine (6′-SLN) with approximately one order of magnitude (approximately 10-fold) higher affinity than α2-6-sialyllactose (6′-SL), which lacks the GlcNAc moiety [1]. This difference was demonstrated in a competitive ligand binding assay using a panel of approximately 30 human influenza A and B virus strains and synthetic sialosides [1]. Notably, this lactosamine preference is subtype-specific: H3 strains and type B viruses did not show the same magnitude of discrimination between 6′-SLN and 6′-SL, indicating that the GlcNAc recognition is a feature of the H1 hemagglutinin receptor-binding site architecture [1].

Influenza hemagglutinin Sialoside structure-activity relationship Competitive ligand binding

Siglec-7 Binding Rank Order: α2-6-Sialyl-LacNAc Occupies an Intermediate Affinity Position Between α2-8-Disialic Acid and α2-3-Sialyl-LacNAc

Surface plasmon resonance (SPR) imaging of an array of 40 sialylated and unsialylated glycans established a clear binding-preference hierarchy for recombinant human Siglec-7 (hSiglec7): α2-8-linked disialic acid structures were bound with the highest affinity, α2-6-sialyl-LacNAcs (including the 6′-SLN motif) were recognized with intermediate affinity, and α2-3-sialyl-LacNAcs were bound with the lowest affinity [1]. Although exact Kd values were not reported in a format permitting numerical comparison across all three linkage classes, the rank order was reproducible and unambiguous across the glycan array format [1]. This places 6′-SLN in a functionally distinct affinity tier relative to the 3′-linked regioisomer within the Siglec-7 recognition landscape.

Siglec immunoreceptor Glycan microarray Surface plasmon resonance imaging

Influenza Neuraminidase D151G Mutant Discriminates 3′-SLN from 6′-SLN by a 21.5-Fold Difference in Equilibrium Dissociation Constant

The D151G mutant of influenza virus neuraminidase (NA), which exhibits reduced enzymatic activity but retains sialic acid receptor-binding capacity, binds 3′-sialyllactosamine (3′-SLN) and 6′-sialyllactosamine (6′-SLN) with equilibrium dissociation constants (Kd) of 30.0 μM and 645 μM, respectively [1]. This represents a 21.5-fold higher affinity for the α2-3-linked regioisomer over the α2-6-linked compound. The corresponding hemagglutinin (HA) affinities for these glycans are in the low millimolar range, meaning that the D151G NA binds both sialosides with substantially higher affinity than HA, but with a pronounced linkage-dependent selectivity [1].

Influenza neuraminidase Receptor-binding kinetics Sialoside affinity

Blood-Brain Barrier Penetration: Sex-Specific Differential Uptake of 6′-SLN vs. 3′-SLN in a Mouse Model

Both 6′-SLN and 3′-SLN, administered orally as Cy7-labeled triazole derivatives to mice, cross the blood-brain barrier (BBB) intact and produce detectable brain fluorescence signals within 0.5 hours post-gavage [1]. However, the uptake pattern is sex-dependent: in male mice, 3′-SLN-Tz-Cy7 absorption exceeded 6′-SLN-Tz-Cy7; in female mice, the opposite pattern was observed, with 6′-SLN-Tz-Cy7 showing higher brain fluorescence than the 3′-linked isomer [1]. Both compounds exhibited highest fluorescence intensity in pulmonary tissues, followed by substantial hepatic deposition [1]. This is the first demonstration that intact 6′-SLN and 3′-SLN cross the BBB, and that their brain uptake is modulated by sex in an opposing manner.

Blood-brain barrier Human milk oligosaccharide pharmacokinetics Sex-specific brain distribution

In Vivo Antiviral Efficacy: Aerosolized Polymer-Bound 6′-SLN Completely Prevents Mortality in Influenza-Infected Mice

A polyacrylamide conjugate bearing the Neu5Acα2-6Galβ1-4GlcNAc trisaccharide (polymer-bound 6′-SLN) was tested for protective efficacy in a mouse model of lethal influenza virus infection [1]. The mouse-adapted virus A/NIB/23/89-MA (H1N1) retained the human-type receptor-binding phenotype with preferential binding to α2-6-linked sialic acid receptors and low affinity for α2-3-linked receptors [1]. Aerosol treatment of mice with the polymeric 6′-SLN attachment inhibitor administered between 24 and 110 hours post-infection completely prevented mortality in the most sensitive mouse strain (A/SnJCitMoise) and significantly lessened disease symptoms in more resistant strains (BALB/cJCitMoise, C57BL/6LacSto, CBA/CaLacSto) [1]. No comparator sialylglycopolymer (e.g., polymeric 3′-SLN or 6′-SL) was tested in parallel in this study, limiting the comparison to the untreated control.

Antiviral therapy Influenza mouse model Polymeric sialylglycoconjugate

Procurement-Driven Application Scenarios for 6-Sialyllactosamine Based on Verified Differential Evidence


Human Influenza Virus Hemagglutinin Receptor-Specificity Assays

6′-SLN is the definitive glycan probe for discriminating human-type (α2-6) from avian-type (α2-3) influenza virus receptor specificity. As demonstrated by Gambaryan et al. (1997), P-6-SLN is bound strongly by non-egg-adapted human H1, H3, and influenza B viruses while avian isolates show 100- to 1000-fold lower affinity, a binary discrimination not achievable with 3′-sialyllactose-based reagents [1]. Laboratories conducting influenza surveillance, interspecies transmission studies, or hemagglutinin inhibitor screening should select 6′-SLN-based probes over 3′-SLN or 6′-SL to ensure the host-specificity readout is preserved. For H1 subtype-specific work, the ~10-fold affinity advantage of 6′-SLN over 6′-sialyllactose [2] further mandates compound-specific sourcing to maintain assay sensitivity.

Sex-Stratified Blood-Brain Barrier and Brain Development Studies Using Sialylated HMOs

Jiao et al. (2025) demonstrated that 6′-SLN and 3′-SLN both cross the BBB intact but exhibit a sex-dependent uptake inversion: 6′-SLN achieves higher brain fluorescence in female mice, while 3′-SLN predominates in male mice [1]. Researchers investigating the role of sialylated HMOs in neurodevelopment, cognitive function, or brain bioavailability must source the specific regioisomer appropriate to their study design; using 3′-SLN in a female-animal study or 6′-SLN in a male-animal study will yield suboptimal brain exposure and confound dose-response interpretations. This sex-specific pharmacokinetic divergence has no precedent among other commonly studied HMOs and represents a procurement-critical differentiation point for neuroscience applications.

Siglec-7 Ligand Screening and Immune Checkpoint Research

SPR imaging data from Karamanska et al. (2008) established that α2-6-sialyl-LacNAc motifs occupy an intermediate affinity position for Siglec-7, above α2-3-sialyl-LacNAc but below α2-8-linked disialic acid structures [1]. For groups developing Siglec-7-targeted probes, inhibitors, or glycan arrays, 6′-SLN provides a defined affinity tier that is functionally distinct from both 3′-SLN (lower tier) and the disialic acid motif (higher tier). Sourcing 3′-SLN as a substitute would shift the Siglec-7 binding signal to the lowest affinity tier, which may be insufficient for detection in low-avidity interaction screening formats.

Influenza Neuraminidase Receptor-Binding and Antiviral Inhibitor Development

The D151G neuraminidase mutant binds 3′-SLN with Kd = 30.0 μM versus 6′-SLN with Kd = 645 μM, a 21.5-fold selectivity window [1]. Investigators studying NA glycan-binding function separately from enzymatic activity, or screening for NA-targeted inhibitors, must use the appropriate sialoside regioisomer for their assay objective. 6′-SLN is the correct probe when the goal is to measure α2-6-specific NA interactions; 3′-SLN serves the α2-3-specific measurement. Interchanging these compounds would shift the apparent Kd by over an order of magnitude in either direction, invalidating quantitative comparisons across studies and potentially misidentifying hit compounds in inhibitor screens.

Quote Request

Request a Quote for 6-Sialyllactosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.